Home > Products > Screening Compounds P17421 > Diadenosine tetraphosphate
Diadenosine tetraphosphate - 5542-28-9

Diadenosine tetraphosphate

Catalog Number: EVT-374346
CAS Number: 5542-28-9
Molecular Formula: C20H28N10O19P4
Molecular Weight: 836.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
P(1),P(4)-bis(5'-adenosyl) tetraphosphate is a diadenosyl tetraphosphate compound having the two 5'-adenosyl residues attached at the P(1)- and P(4)-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a P(1),P(4)-bis(5'-adenosyl) tetraphosphate(4-).
Diadenosine tetraphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diadenosine tetraphosphate is a natural product found in Homo sapiens and Bos taurus with data available.
P1,P4-Bis(5'-adenosyl) tetraphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
P(1),P(4)-bis(5'-adenosyl) tetraphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Source and Classification

Diadenosine tetraphosphate is classified under dinucleoside polyphosphates, which are nucleotides characterized by two adenosine units linked by a phosphate chain. These compounds are found across all domains of life, indicating their evolutionary conservation and importance in cellular functions. Diadenosine tetraphosphate is particularly noted for its role as a second messenger, influencing various cellular responses to stress and environmental changes .

Synthesis Analysis

The synthesis of diadenosine tetraphosphate occurs primarily through the action of aminoacyl-tRNA synthetases. The most studied pathway involves the reaction of adenosine triphosphate with specific aminoacyl-tRNA synthetases, such as lysyl-tRNA synthetase. This reaction can produce diadenosine tetraphosphate in the presence of L-lysine .

Key Synthesis Methods:

  1. Aminoacyl-tRNA Synthetase Pathway: This involves the formation of an aminoacyl-adenylate intermediate followed by condensation with adenosine triphosphate.
  2. Direct Condensation: Glycyl-tRNA synthetase has been shown to directly condense two molecules of adenosine triphosphate to form diadenosine tetraphosphate without requiring amino acids .
  3. Other Enzymatic Pathways: Enzymes like firefly luciferase and various ligases can also synthesize diadenosine tetraphosphate via different mechanisms involving enzyme-bound intermediates .
Molecular Structure Analysis

Diadenosine tetraphosphate consists of two adenosine molecules connected by four phosphate groups. The molecular formula is C10H14N10O12P4, and it has a molecular weight of approximately 490.19 g/mol. The structure features:

  • Two Adenosine Units: Each containing an adenine base attached to a ribose sugar.
  • Phosphate Backbone: Four phosphate groups connected in a linear arrangement.

The crystal structure analysis has revealed that diadenosine tetraphosphate can adopt multiple conformations depending on its interaction with proteins, particularly in its role as an allosteric regulator .

Chemical Reactions Analysis

Diadenosine tetraphosphate participates in various biochemical reactions:

  • Hydrolysis: It can be hydrolyzed into adenosine triphosphate and adenosine diphosphate by specific hydrolases.
  • Regulatory Roles: In bacterial systems, diadenosine tetraphosphate regulates enzymes involved in nucleotide metabolism, such as inosine-5'-monophosphate dehydrogenase .
  • Stress Response: Its levels increase significantly during oxidative stress or other environmental challenges, acting as an alarmone that signals cellular distress .
Mechanism of Action

The mechanism of action for diadenosine tetraphosphate involves its binding to various target proteins, influencing their activity:

  • Allosteric Regulation: Diadenosine tetraphosphate binds to the interface of enzyme subunits (e.g., inosine-5'-monophosphate dehydrogenase), modulating their activity between active and inactive forms .
  • Signal Transduction: It acts as a second messenger that transmits signals related to stress responses across cellular pathways.

This dual role allows diadenosine tetraphosphate to regulate critical metabolic pathways under varying physiological conditions.

Physical and Chemical Properties Analysis

Diadenosine tetraphosphate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water but may precipitate under certain ionic conditions.
  • Stability: The compound is relatively stable under physiological pH but can degrade under extreme conditions (e.g., high temperatures or acidic environments).
  • Reactivity: It readily undergoes hydrolysis in the presence of water or specific enzymes, which is crucial for its regulatory functions.

These properties make diadenosine tetraphosphate an effective signaling molecule within cells.

Applications

Diadenosine tetraphosphate has several scientific applications:

  • Cellular Signaling Studies: Its role as a second messenger makes it a focal point for studies on cellular responses to stress and environmental changes.
  • Biochemical Research: Researchers utilize it to explore enzymatic mechanisms and regulatory pathways in both prokaryotic and eukaryotic systems.
  • Therapeutic Potential: Understanding its mechanisms may lead to novel therapeutic strategies for diseases where cellular signaling is disrupted.
Introduction to Diadenosine Tetraphosphate (Diadenosine 5′,5′′′-P1,P4-tetraphosphate)

Historical Discovery and Early Research Milestones

Diadenosine tetraphosphate (diadenosine 5′,5′′′-P1,P4-tetraphosphate) was first identified in 1966 during studies of lysyl-transfer ribonucleic acid synthetase in Escherichia coli. Researchers observed its formation as a byproduct when the enzyme utilized adenosine triphosphate to activate lysine, unexpectedly generating a dinucleotide compound [2] [4]. This discovery revealed an alternative catalytic activity of aminoacyl-transfer ribonucleic acid synthetases beyond their primary role in protein synthesis. Throughout the 1970s–1980s, investigations established a correlation between elevated diadenosine tetraphosphate levels and cellular stress responses. Seminal work by Lee et al. (1983) demonstrated that Salmonella typhimurium subjected to heat shock (28°C to 50°C transition) exhibited a rapid 10-fold increase in diadenosine tetraphosphate within 5 minutes, suggesting a potential signaling function [5]. Concurrently, the "alarmone hypothesis" proposed by Varshavsky (1983) positioned diadenosine tetraphosphate as an intracellular danger signal coordinating stress adaptation across biological kingdoms [2] [5]. Subsequent research confirmed diadenosine tetraphosphate accumulation during diverse stressors including oxidative stress (cadmium/arsenite exposure), ethanol challenge, hypoxia, and aminoglycoside antibiotic treatment in organisms ranging from bacteria to mammalian cells [5] [6].

Structural Characteristics and Conformational Dynamics

Diadenosine tetraphosphate consists of two adenosine moieties linked via a tetraphosphate bridge connecting their 5′-hydroxyl groups (Figure 1). The adenine bases engage in intramolecular π-orbital stacking, stabilized by hydrophobic interactions and hydrogen bonding. Nuclear magnetic resonance spectroscopy of human diadenosine tetraphosphate hydrolase complexes revealed that the adenine moiety binds predominantly through ring stacking arrangements analogous to those observed in Caenorhabditis elegans homologs [1] [3]. The tetraphosphate chain exhibits conformational flexibility, adopting bent or extended configurations dependent on divalent metal ion coordination (Mg²⁺, Mn²⁺) and pH [4].

  • Metal Ion Coordination: Divalent cations (Mg²⁺, Mn²⁺, Zn²⁺) critically stabilize diadenosine tetraphosphate structure. In aminoacyl-transfer ribonucleic acid synthetases, metals like Zn²⁺ stimulate diadenosine tetraphosphate synthesis up to 35-fold by coordinating the α- and β-phosphates of adenosine triphosphate within a conserved glutamic acid-rich active site [2].
  • Enzyme-Induced Conformational Changes: Binding to hydrolases induces significant structural rearrangements. Nuclear magnetic resonance analyses demonstrated that adenosine triphosphate binding triggers substantial conformational and dynamic shifts in human diadenosine tetraphosphate hydrolase, facilitating substrate accommodation without side-chain reorientation—a distinction from the Caenorhabditis elegans homolog requiring active site remodeling [1] [3].
  • Substrate Recognition Specificity: The catalytic mechanism involves asymmetrical cleavage between the γ- and δ-phosphates, yielding adenosine monophosphate and adenosine triphosphate. Structural studies of hydrolases reveal dual adenosine-binding sites positioning the phosphate backbone near catalytic metal ions for nucleophilic attack [2] [7].

Table 1: Structural Features of Diadenosine Tetraphosphate-Binding Proteins

ProteinOrganismBinding ModeConformational ChangeMetal Dependence
Asymmetric diadenosine tetraphosphate hydrolaseHomo sapiensAdenine ring stackingSubstantial dynamics upon adenosine triphosphate bindingMg²⁺
Inosine-5′-monophosphate dehydrogenaseBacillus subtilisInterface between subunitsTetramer-to-octamer transitionNone
Lysyl-transfer ribonucleic acid synthetaseThermus thermophilusArginine-rich pocketCatalytic site reorganizationMg²⁺/Zn²⁺
Diadenosine tetraphosphate hydrolasePlasmodium falciparumSulfate-mimicked phosphate bindingUncharacterizedMg²⁺

Evolutionary Conservation Across Prokaryotes and Eukaryotes

Diadenosine tetraphosphate metabolism represents an evolutionarily ancient system conserved across all domains of life. Its biosynthesis primarily occurs through aminoacyl-transfer ribonucleic acid synthetases—enzymes universally present in bacteria, archaea, and eukaryotes [2] [6]. Degradation is mediated by hydrolases belonging to the Nudix superfamily (prokaryotes/eukaryotes) or phosphatase families (e.g., ApaH in gram-negative bacteria) [2] [7].

  • Universal Stress Response: Accumulation during stress is phylogenetically widespread. Examples include:
  • Synechococcus (cyanobacteria): Heat shock (50°C) increases diadenosine tetraphosphate and diadenosine triphosphate [5]
  • Saccharomyces cerevisiae: Cadmium acetate induces diadenosine tetraphosphate accumulation [5]
  • Murine 3T3 cells: Hyperthermia elevates diadenosine polyphosphates >90% diadenosine tetraphosphate [5]
  • Drosophila: 1mM cadmium chloride induces 30μM diadenosine tetraphosphate [5]

  • Hydrolase Classification: Two evolutionarily distinct hydrolase classes exist:

  • Animal-Archaeal Type: Asymmetrically cleaves diadenosine tetraphosphate to adenosine monophosphate + adenosine triphosphate (e.g., human, Plasmodium falciparum) [7]
  • Plant-Bacterial Type: Varies in cleavage pattern; some hydrolyze symmetrically (e.g., Escherichia coli ApaH) [1] [2]
  • Conserved Signaling Targets: Key diadenosine tetraphosphate-binding proteins exhibit cross-kingdom conservation:
  • Inosine-5′-monophosphate dehydrogenase: A purine biosynthesis enzyme inhibited by diadenosine tetraphosphate in Bacillus subtilis (Kd = 7.4 ± 2.1 μM) via tetramer-to-octamer transition [6]. Crystal structures confirm diadenosine tetraphosphate binding at cystathionine-β-synthase domain interfaces (Figure 2), reducing guanosine triphosphate biosynthesis during stress [6].
  • Chaperones: Diadenosine tetraphosphate interacts with heat shock proteins DnaK, ClpB, and GroEL in Escherichia coli, suggesting conserved proteostasis regulation [6].
  • Malaria Parasite Adaptation: Plasmodium falciparum diadenosine tetraphosphate hydrolase localizes to infected erythrocyte membranes, potentially modulating purinergic signaling during blood-stage infection [7]. This unusual localization hints at pathogen-specific adaptations of conserved diadenosine tetraphosphate metabolism.

Table 2: Evolutionary Distribution of Diadenosine Tetraphosphate Metabolic Elements

Functional ElementProkaryotesEukaryotes
Primary Synthesizing EnzymesAminoacyl-transfer ribonucleic acid synthetases, Luciferases, Acyl-CoA synthetasesAminoacyl-transfer ribonucleic acid synthetases, DNA ligases
Degradation EnzymesNudix hydrolases (e.g., MutT1), ApaH phosphatasesAsymmetric diadenosine tetraphosphate hydrolases (Nudix family)
Stress-Induced AccumulationHeat shock, oxidative stress, aminoglycosides, ethanolHyperthermia, genotoxic agents, heavy metals
Conserved Molecular TargetsInosine-5′-monophosphate dehydrogenase, Chaperones (DnaK/GroEL)Inosine-5′-monophosphate dehydrogenase, DNA repair complexes

Figure 1: Molecular structure of diadenosine tetraphosphate showing adenine base stacking and flexible tetraphosphate bridge with metal-binding sites.

Figure 2: Crystal structure of Bacillus subtilis inosine-5′-monophosphate dehydrogenase complexed with diadenosine tetraphosphate (PDB: 6T9H). Diadenosine tetraphosphate (spheres) binds at cystathionine-β-synthase domain interfaces, inducing octamerization.

Properties

CAS Number

5542-28-9

Product Name

Diadenosine tetraphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C20H28N10O19P4

Molecular Weight

836.4 g/mol

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

YOAHKNVSNCMZGQ-XPWFQUROSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Synonyms

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;Diadenosine tetraphosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.